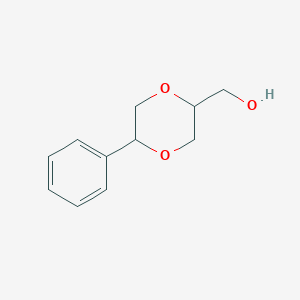

(5-Phenyl-1,4-dioxan-2-yl)methanol

Description

(5-Phenyl-1,4-dioxan-2-yl)methanol is a substituted 1,4-dioxane derivative characterized by a hydroxymethyl group (-CH2OH) at position 2 and a phenyl ring at position 5 of the dioxane scaffold. This compound combines the ether-oxygen-rich dioxane ring with aromatic and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(5-phenyl-1,4-dioxan-2-yl)methanol |

InChI |

InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

WSGSBIHHRZPDCD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(O1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. One common method uses p-toluenesulfonic acid as the catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours at an elevated temperature .

Industrial Production Methods

the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, including the use of renewable feedstocks and environmentally benign catalysts .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or ether.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of benzyl alcohol or phenylmethanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(5-Phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound’s uniqueness lies in the phenyl substitution at position 5, which distinguishes it from other dioxane methanol derivatives. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Comparison

Stereochemical and Functional Group Effects

- Stereoisomerism: The (S)- and (R)-enantiomers of 1,4-dioxan-2-yl methanol (Table 1) highlight the role of chirality in physicochemical properties. For instance, the (S)-enantiomer (CAS 406913-93-7) may exhibit different biological activity or crystallization behavior compared to its R-counterpart .

- Phenyl Substitution: The phenyl group in (5-Phenyl-1,4-dioxan-2-yl)methanol introduces steric bulk and π-π stacking capabilities, which could enhance binding affinity in receptor-ligand interactions or reduce aqueous solubility compared to non-aromatic analogs .

Notes and Limitations

- The absence of direct experimental data (e.g., melting points, solubility) for (5-Phenyl-1,4-dioxan-2-yl)methanol necessitates reliance on extrapolation from structural analogs.

- Further studies are needed to explore its synthetic routes, enantiomeric purity, and biological profiling.

- The Merck Index () remains a critical resource for validating future data on this compound .

Biological Activity

(5-Phenyl-1,4-dioxan-2-yl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst such as p-toluenesulfonic acid. The process includes the formation of an acetal intermediate, ultimately leading to the desired product.

Reaction Conditions

| Reagent | Condition | Product |

|---|---|---|

| Benzaldehyde + Glycerol | Acidic catalyst (p-TsOH) | (5-Phenyl-1,4-dioxan-2-yl)methanol |

| Glycerol + Furfural | Acidic catalyst (varied) | Various dioxane derivatives |

Biological Properties

Research indicates that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibits several biological activities, primarily antimicrobial and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The hydroxymethyl group in the structure is believed to contribute to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems.

The biological activity of (5-Phenyl-1,4-dioxan-2-yl)methanol is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and stability.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (5-Phenyl-1,4-dioxan-2-yl)methanol against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.

Study 2: Antioxidant Activity Assessment

In a separate investigation focused on antioxidant activity, the compound was tested using DPPH radical scavenging assays. Results showed that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibited a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (5-Phenyl-1,4-dioxan-2-yl)methanol, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1,4-Dioxan-2-yl)methanol | Lacks phenyl group | Limited antimicrobial activity |

| (1,4-Dioxan-2-yldiphenylmethanol | Contains two phenyl groups | Enhanced biological activity |

| 5-Hydroxymethylfurfural | Contains furan ring | Notable antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.